molecular formula C5H4BClFNO2 B13464243 (5-Chloro-4-fluoropyridin-3-YL)boronic acid

(5-Chloro-4-fluoropyridin-3-YL)boronic acid

Cat. No.: B13464243
M. Wt: 175.35 g/mol
InChI Key: ULXQDAOYJSEXJB-UHFFFAOYSA-N
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Description

(5-Chloro-4-fluoropyridin-3-YL)boronic acid is an organoboron compound that features a pyridine ring substituted with chlorine and fluorine atoms, as well as a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (5-Chloro-4-fluoropyridin-3-YL)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-4-fluoropyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-fluoropyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Alcohols: Formed from oxidation of the boronic acid group.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

(5-Chloro-4-fluoropyridin-3-YL)boronic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Utilized in the development of advanced materials with specific electronic properties.

    Biological Research: Employed in the synthesis of biologically active molecules for studying various biological pathways.

    Industrial Chemistry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The primary mechanism of action for (5-Chloro-4-fluoropyridin-3-YL)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-fluoropyridin-3-YL)boronic acid
  • (5-Chloro-3-pyridinyl)boronic acid
  • (4-Fluoropyridin-3-YL)boronic acid

Uniqueness

(5-Chloro-4-fluoropyridin-3-YL)boronic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for synthesizing complex molecules with precise structural requirements.

Properties

Molecular Formula

C5H4BClFNO2

Molecular Weight

175.35 g/mol

IUPAC Name

(5-chloro-4-fluoropyridin-3-yl)boronic acid

InChI

InChI=1S/C5H4BClFNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2,10-11H

InChI Key

ULXQDAOYJSEXJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CC(=C1F)Cl)(O)O

Origin of Product

United States

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